molecular formula C12H16BBrO2 B1278184 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 68716-49-4

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1278184
CAS RN: 68716-49-4
M. Wt: 282.97 g/mol
InChI Key: AZCNDGAXOZWQPV-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is likely to be used in various organic synthesis reactions due to the presence of the reactive dioxaborolane moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, which can be used to infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related boron-containing compounds often involves reactions with organometallic reagents or hydroboration reactions. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic or stoichiometric methods could be employed for the synthesis of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often characterized by X-ray crystallography. For instance, the structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined using single-crystal X-ray diffractometer data . This technique could be used to determine the precise geometry of the 2-(4-Bromophenyl) derivative, which is important for understanding its reactivity.

Chemical Reactions Analysis

Boron compounds are known for their diverse reactivity. The paper on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine discusses the reactivity of a similar compound, noting differences in chemical reactivity between regioisomers, which could be attributed to the orientation of the dioxaborolane ring and the distribution of HOMO and LUMO . This implies that the 2-(4-Bromophenyl) derivative may also exhibit unique reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds can be inferred from NMR and mass spectral data, as discussed for 2-Aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides . These techniques would likely provide valuable information about the electronic environment and the stability of the 2-(4-Bromophenyl) derivative. Additionally, the reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis, which suggests that phosphorus-containing analogs of the compound could be similarly analyzed to gain insights into their phenolic hydroxyl groups .

Scientific Research Applications

Synthesis of Novel Derivatives

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, leading to the creation of boron-containing stilbene derivatives. This process was used to synthesize boron-containing resveratrol analogues, which are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

LCD Technology and Lipogenic Inhibition

The boron-containing polyene systems derived from these derivatives are potential intermediates for synthesizing new materials for Liquid Crystal Display (LCD) technology. Additionally, certain derivatives like BF102 and BF175 have shown lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes, marking them as potential leads for new lipid-lowering drugs (Das et al., 2011).

Enhanced Brightness in Nanoparticles

The use of these compounds in the synthesis of nanoparticles has been explored. Notably, nanoparticles with enhanced brightness emission and tunable wavelengths were developed for potential applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Synthesis of Modified Phenylboronic Acid Derivatives

The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been described, exploring their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Development of Deeply Colored Polymers

Polymers containing these derivatives have been synthesized, yielding deeply colored materials with potential applications in advanced materials and coatings (Welterlich, Charov, & Tieke, 2012).

properties

IUPAC Name

2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCNDGAXOZWQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444493
Record name 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

68716-49-4
Record name 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenylboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Citations

For This Compound
49
Citations
AM Mfuh, BD Schneider, W Cruces, OV Larionov - nature protocols, 2017 - nature.com
Boronic acids and esters have critical roles in the areas of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. Many of the current …
Number of citations: 29 www.nature.com
SH Kim, CM Shin, YI Park, JW Park… - … of Nanoscience and …, 2008 - ingentaconnect.com
This study aimed to synthesize novel hole transporting materials (HTMs) with biphenyl derivatives that are di- or tetra-substituted with naphthylphenyl amine groups and/or methoxy …
Number of citations: 3 www.ingentaconnect.com
CLW Murphy - 2016 - escholarship.org
Grignard reagents react with one equivalent of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) at ambient temperatures in tetrahydrofuran (THF) to afford the …
Number of citations: 1 escholarship.org
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
AB Waghamare, RK Raut, N Patel… - European Journal of …, 2022 - Wiley Online Library
N,N′‐Diboryl‐4,4′‐bipyridinylidene ( B BiPy) has been utilized in sub‐stoichiometric amounts along with anionic base as one electron donor species for both transition metal‐free …
AJ Varni, MV Bautista, KJT Noonan - The Journal of Organic …, 2020 - ACS Publications
A chemoselective rhodium-catalyzed borylation has been developed for the preparation of aryl boronate esters. The reaction proceeds under mild conditions with excellent selectivity for …
Number of citations: 8 pubs.acs.org
CRK Jayasundara, JM Gil-Negrete… - The Journal of …, 2021 - ACS Publications
A versatile and efficient method to prepare borylated arenes furnished with alkyl, alkenyl, alkynyl, aryl, and heteroaryl functional groups is developed by merging Ir-catalyzed C–H …
Number of citations: 3 pubs.acs.org
DI Ekanayake - 2017 - search.proquest.com
Boronate ester-based materials have received interest and found utility in many applications. The preeminent goal of this research is to advance the field of boron-oxygen based porous …
Number of citations: 2 search.proquest.com
MD Aparece - 2020 - search.proquest.com
This dissertation describes the development of various palladium-catalyzed syntheses of organoboron compounds with the 1, 2-metallate shift of organoboron “ate” complexes as a …
Number of citations: 1 search.proquest.com
T Cao, YP Luo, L Cheng, JL Zhao… - European Journal of …, 2023 - Wiley Online Library
De novo catalytic syntheses of diarylamines from a palladium‐catalyzed reductive Buchwald‐Hartwig amination of nitroarenes with aryl (pseudo)halides is described. The exquisite use …

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